![molecular formula C11H21NO B13473436 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom. The presence of an oxaspiro moiety and an amine group makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with a nucleophile under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxides, nitro compounds, secondary amines, tertiary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, affecting their function. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
- 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
Uniqueness
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure and the presence of both an oxaspiro moiety and an amine group. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-oxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H21NO/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11/h9H,3-8,12H2,1-2H3 |
Clave InChI |
BBPAOGWMHFWQIW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCC(CC2)N)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


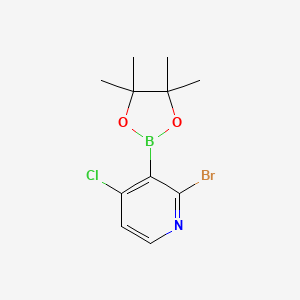
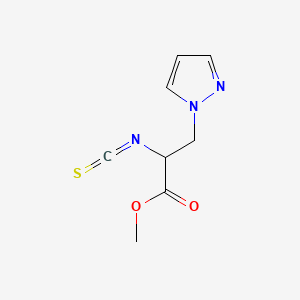
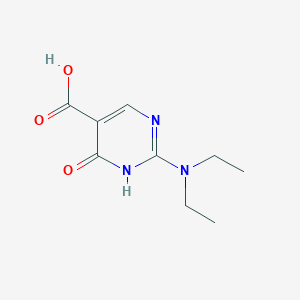
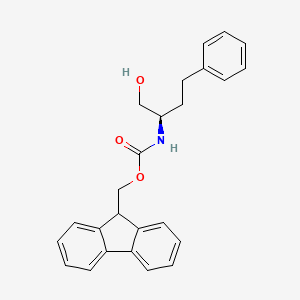
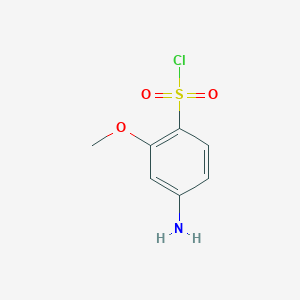
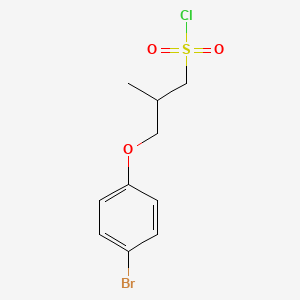


![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
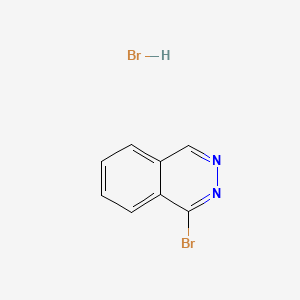
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)

